
1-Azido-2-bromo-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-bromo-4-iodobenzene is a unique organic compound characterized by the presence of azido, bromo, and iodo substituents on a benzene ring. This compound is of significant interest in various fields of scientific research due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-iodobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and iodo groups onto a benzene ring. One common method involves the diazotization of 2-bromo-4-iodoaniline followed by azidation. The reaction conditions typically require the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production would likely involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-bromo-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides.
Coupling Reactions: The compound can undergo Sonogashira coupling reactions, where the iodine end selectively couples with terminal acetylenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium nitrite, and hydrochloric acid.
Reduction: Tin hydrides or tris(trimethylsilyl)silane.
Coupling: Palladium catalysts and copper-free conditions for Sonogashira coupling.
Major Products:
Amines: From the reduction of the azido group.
Coupled Products: Such as bis(4-bromophenyl)acetylene from Sonogashira coupling.
Scientific Research Applications
1-Azido-2-bromo-4-iodobenzene has several applications in scientific research:
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of amines or other derivatives. The bromo and iodo groups can participate in coupling reactions, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Shares similar reactivity in coupling reactions but lacks the azido group.
4-Iodobenzyl bromide: Another compound with bromo and iodo substituents but with different positioning and reactivity.
1-Azido-4-iodobenzene: Similar in having an azido and iodo group but differs in the position of the substituents.
Uniqueness: 1-Azido-2-bromo-4-iodobenzene is unique due to the combination of azido, bromo, and iodo groups on a single benzene ring, providing a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
1-azido-2-bromo-4-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |
InChI Key |
HAXZQPILKQGMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



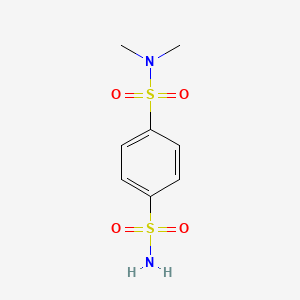
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
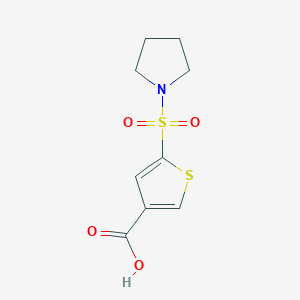



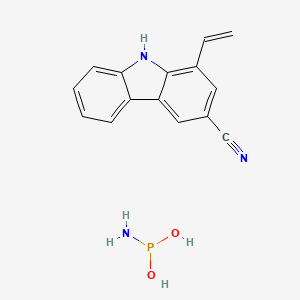
![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)

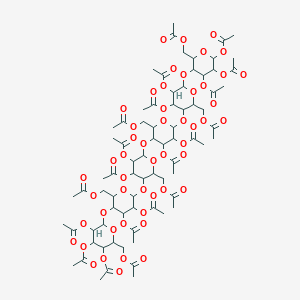
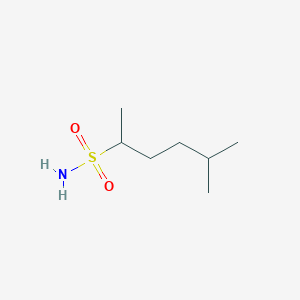
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
